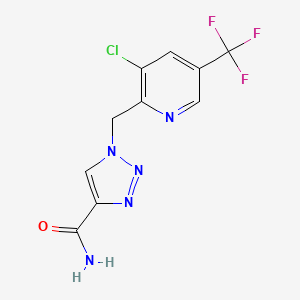

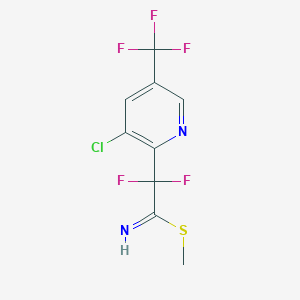

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Descripción general

Descripción

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C10H7ClF3N5O and its molecular weight is 305.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Glycine Transporter Inhibition

The compound has been investigated for its role as a glycine transporter 1 (GlyT1) inhibitor. A structurally diverse compound, similar to 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide, demonstrated potent GlyT1 inhibitory activity and favorable pharmacokinetics. It also increased glycine concentration in the cerebrospinal fluid in rats, indicating its potential in central nervous system applications (Yamamoto et al., 2016).

NK-1 Antagonist Activity

Regioselective pyridine metallation chemistry involving compounds structurally related to this compound has been utilized to synthesize derivatives exhibiting NK-1 antagonist activity. This showcases its potential in developing therapeutic agents (Jungheim et al., 2006).

Antitubercular Activity

A study on similar triazole carboxamides focused on developing inhibitors against Mycobacterium tuberculosis. The synthesized compounds, including variants of the target molecule, showed varying degrees of antitubercular activity and minimum inhibitory concentrations against different strains of tuberculosis (Amaroju et al., 2017).

Antimicrobial Properties

1,2,3-Triazole derivatives, closely related to the specified compound, have been synthesized and characterized for their antimicrobial activities. These compounds were shown to possess broad-spectrum antimicrobial properties, making them relevant in the search for new antimicrobial agents (Holla et al., 2005).

Photoluminescent Properties

Research involving triazole-based NS ligands, which are structurally akin to the target compound, led to the creation of photoluminescent copper(I)-iodide complexes. These complexes displayed strong blue and yellow emissions in the solid state, indicating potential applications in materials science and photoluminescence studies (Bai et al., 2015).

Mecanismo De Acción

Target of Action

The compound, also known as 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]triazole-4-carboxamide, primarily targets bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . The interaction with its targets leads to the inhibition of bacterial growth .

Biochemical Pathways

The compound affects the biochemical pathway involving PPTases . These enzymes play a crucial role in the secondary metabolism of bacteria . By inhibiting PPTases, the compound attenuates secondary metabolism, thereby thwarting bacterial growth .

Pharmacokinetics

These properties impact the bioavailability of the compound, influencing its effectiveness in inhibiting bacterial growth .

Result of Action

The molecular and cellular effects of the compound’s action include the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This results in the inhibition of bacterial growth . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .

Análisis Bioquímico

Biochemical Properties

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction attenuates secondary metabolism and thwarts bacterial growth. Additionally, the compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial growth without causing rapid cytotoxic responses in human cells . This compound also affects cell signaling pathways and gene expression, particularly in bacterial cells, by inhibiting the production of Sfp-PPTase-dependent metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with bacterial phosphopantetheinyl transferase enzymes. It inhibits these enzymes, leading to a reduction in secondary metabolism and bacterial growth . The compound’s specificity for bacterial enzymes over human enzymes highlights its potential as an antibacterial agent with minimal side effects on human cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its inhibitory effects on bacterial enzymes over extended periods . Long-term exposure to the compound does not induce rapid cytotoxic responses in human cells, indicating its potential for prolonged use in antibacterial treatments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At sublethal doses, the compound effectively inhibits bacterial growth without causing significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions . These findings underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with bacterial phosphopantetheinyl transferase enzymes. These interactions inhibit the production of Sfp-PPTase-dependent metabolites, thereby affecting bacterial secondary metabolism . The compound’s impact on metabolic flux and metabolite levels highlights its potential as a targeted antibacterial agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in bacterial cells, enhancing its inhibitory effects on bacterial enzymes . The compound’s distribution within human cells is limited, reducing the likelihood of off-target effects and toxicity .

Subcellular Localization

The subcellular localization of this compound is primarily within bacterial cells, where it targets phosphopantetheinyl transferase enzymes. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to bacterial compartments . The compound’s activity and function are closely linked to its subcellular localization, ensuring its effectiveness as an antibacterial agent.

Propiedades

IUPAC Name |

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3N5O/c11-6-1-5(10(12,13)14)2-16-7(6)3-19-4-8(9(15)20)17-18-19/h1-2,4H,3H2,(H2,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYHPDQZACTJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

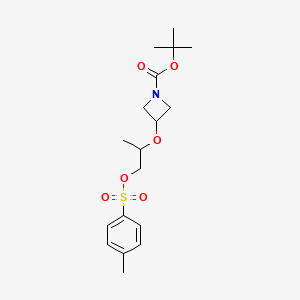

![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)

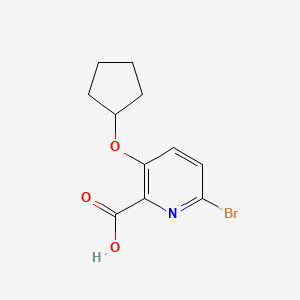

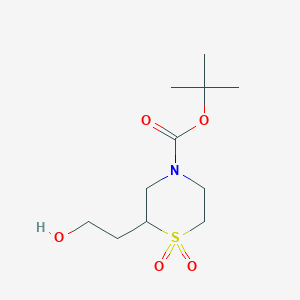

![tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B1409453.png)

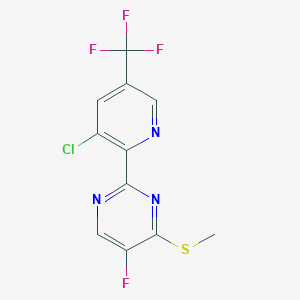

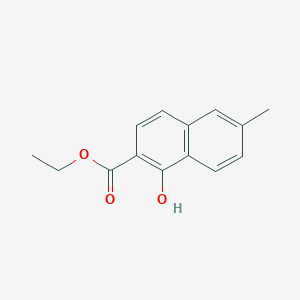

![(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409465.png)

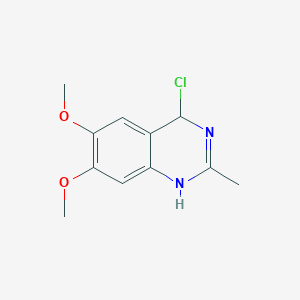

![5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1409467.png)